Cyproconazole

Overview

Description

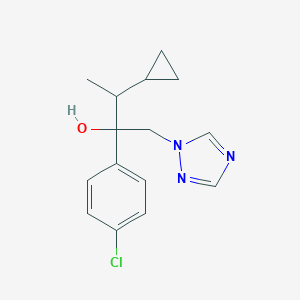

2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol , is an azole compound fungicide . It is commonly used for various purposes, including wood preservation and protection of fruits, vegetables, and crops .

Preparation Methods

Synthetic Routes:: The synthetic route to cyproconazole involves several steps. One common method includes the following reactions:

Cyclopropanation: The cyclopropane ring is introduced using a cyclopropanation reaction.

Triazole Formation: The triazole ring is formed by reacting with a triazole precursor.

Chlorination: The final step involves chlorination to introduce the chlorine atom.

Industrial Production:: this compound is industrially produced using efficient synthetic processes. The exact conditions and methods may vary depending on the manufacturer, but the overall approach remains consistent.

Chemical Reactions Analysis

Reactions:: Cyproconazole can undergo various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

- Oxidation : Typically involves oxidizing agents such as peroxides or metal catalysts.

- Reduction : Reduction reactions use reducing agents like hydrides or metals.

- Substitution : Substitution reactions occur with nucleophiles (e.g., amines, thiols).

Major Products:: The major products formed from these reactions include different derivatives of this compound, each with specific properties and applications.

Scientific Research Applications

Cyproconazole finds applications in various fields:

- Agriculture : Effective against powdery mildew, rust, and apple scab in cereal crops, fruit trees, and grapes.

- Wood Preservation : Used as a preservative for wood.

- Biological Research : Investigated for its effects on plant growth and disease resistance.

Mechanism of Action

Cyproconazole acts as a sterol demethylation inhibitor . It interferes with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By disrupting ergosterol production, it inhibits fungal growth and development.

Comparison with Similar Compounds

Cyproconazole stands out due to its effectiveness against a wide range of fungal pathogens. Similar compounds include other azole fungicides like propiconazole and tebuconazole .

Biological Activity

Cyproconazole is a triazole fungicide widely used in agriculture to control various fungal diseases in crops. Its biological activity encompasses a range of effects on both target organisms and non-target species, including mammals and aquatic life. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and implications for environmental health.

This compound exerts its antifungal effects primarily through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, this compound prevents fungal cell membrane formation, leading to cell death. The compound has also been shown to activate several nuclear receptors, including retinoic acid receptor alpha (RARα) and pregnane X receptor (PXR), which play roles in lipid metabolism and detoxification processes in liver cells .

In Vivo Studies

Research indicates that this compound can induce hepatocellular adenomas and carcinomas in CD-1 mice at specific dose levels (100 and 200 ppm). The study revealed dose-responsive liver effects, including hypertrophy, increased liver weight, and cell proliferation. These changes were accompanied by single-cell necrosis and fat vacuolation, suggesting significant hepatotoxicity .

In another study using human liver HepaRG cells, this compound was shown to induce steatosis (fatty liver) through mitochondrial dysfunction and triglyceride accumulation. The findings highlighted the compound's ability to disrupt normal lipid metabolism, further supporting its potential hepatotoxic effects .

In Vitro Studies

This compound's impact on cellular mechanisms was assessed using in vitro assays that measured gene expression related to liver steatosis. The compound activated key pathways associated with lipid accumulation but showed gene expression changes that diverged from established adverse outcome pathways (AOPs), indicating a complex interaction that may not be fully understood .

Environmental Impact

This compound's biological activity extends beyond its intended agricultural use. Studies have demonstrated its effects on non-target organisms such as honey bees. When combined with thiacloprid, this compound exhibited synergistic toxicity, raising concerns about its ecological impact . Additionally, research indicated that this compound could affect aquatic life by disrupting developmental processes in zebrafish, leading to spinal malformations and locomotor defects .

Case Studies

Case Study 1: Hepatic Effects in Mice

- Objective : To investigate the hepatic effects of this compound.

- Method : CD-1 mice were administered varying doses of this compound.

- Findings : Induction of hepatocellular adenomas at doses of 100 and 200 ppm; increased liver weight and signs of necrosis were observed.

Case Study 2: In Vitro Steatosis Induction

- Objective : To assess the induction of steatosis in human liver cells.

- Method : HepaRG cells treated with this compound.

- Findings : Dose-dependent activation of RARα and PXR; significant triglyceride accumulation and mitochondrial dysfunction were noted.

Summary of Findings

| Study Type | Effects Observed | Key Mechanisms | Organisms Affected |

|---|---|---|---|

| In Vivo | Hepatocellular adenomas, liver hypertrophy | CYP51 inhibition | Mice (CD-1) |

| In Vitro | Induction of steatosis | RARα/PXR activation | Human liver cells (HepaRG) |

| Environmental | Synergistic toxicity with thiacloprid | Unknown interactions | Honey bees |

| Developmental | Spinal malformations | Disruption of development | Zebrafish |

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOUKDBUJZYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032601 | |

| Record name | Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>250 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.59X10-7 mm Hg at 25 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from hexane/CH2Cl2, Colorless solid | |

CAS No. |

94361-06-5 | |

| Record name | Cyproconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622B9C3E6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106.2-106.9 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.